Analgesic ED₅₀ in Acetic‑Acid Writhing Model: Isotalatizidine vs. Lappaconitine
In the acetic acid‑induced writhing assay in mice, isotalatizidine achieved an analgesic ED₅₀ of 0.43 mg/kg (analgesic efficiencies of 26.37 %, 30.43 %, and 76.23 % at 0.1, 0.3, and 1 mg/kg, respectively) [1]. In a separate structure–activity‑relationship study using an identical experimental model, the established C19‑diterpenoid analgesic lappaconitine showed an ED₅₀ of 3.50 mg/kg, while crassicauline A yielded 0.0480 mg/kg [2]. Isotalatizidine therefore occupies an intermediate potency position—12.3‑fold more potent than lappaconitine and 8.9‑fold less potent than the highly optimized crassicauline A—offering a distinct balance between efficacy and potential toxicity [1][2].
| Evidence Dimension | Analgesic ED₅₀ (acetic‑acid‑induced writhing, mice) |
|---|---|
| Target Compound Data | ED₅₀ = 0.43 mg/kg (i.th.) |
| Comparator Or Baseline | Lappaconitine ED₅₀ = 3.50 mg/kg (s.c.); Crassicauline A ED₅₀ = 0.0480 mg/kg (s.c.) |
| Quantified Difference | 12.3‑fold more potent than lappaconitine; 8.9‑fold less potent than crassicauline A |
| Conditions | Acetic‑acid‑induced writhing test in mice; isotalatizidine given intrathecally, lappaconitine and crassicauline A given subcutaneously [1][2] |
Why This Matters
Procurement of isotalatizidine provides a middle‑range potency alternative when lappaconitine is too weak and potent analogues such as crassicauline A may pose a higher toxicity risk.
- [1] Zhao, X. et al. Isotalatizidine, a C19‑diterpenoid alkaloid, attenuates chronic neuropathic pain through stimulating ERK/CREB signaling pathway‑mediated microglial dynorphin A expression. J. Neuroinflammation 17, 13 (2020). DOI: 10.1186/s12974‑019‑1696‑9 View Source
- [2] F. Gao et al. Structure‑Analgesic Activity Relationship Studies on the C18‑ and C19‑Diterpenoid Alkaloids. Chem. Pharm. Bull. 57(1), 32‑36 (2009). DOI: 10.1248/cpb.57.32 View Source
